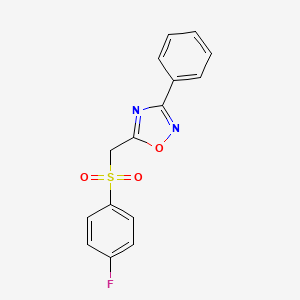

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S/c16-12-6-8-13(9-7-12)22(19,20)10-14-17-15(18-21-14)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRFWEMWTSEPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Oxadiazole Core Formation via Hydrazide Cyclization

The foundational step in most 1,2,4-oxadiazole syntheses involves cyclizing hydrazides with carbonyl equivalents. For the target compound, phenylacetic hydrazide serves as the starting material. Reaction with triethyl orthoformate (TEOF) at 140°C for 5 hours generates 3-phenyl-1,2,4-oxadiazole-5-methanol through intramolecular cyclization. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 140°C | |

| Reaction Time | 5 hours | |

| Yield | 89% |

The methanol side chain is subsequently brominated using PBr₃ in dichloromethane (DCM) to produce 5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole, achieving 78% yield after recrystallization.

Sulfonyl Group Introduction via Nucleophilic Substitution

The bromomethyl intermediate undergoes nucleophilic displacement with sodium 4-fluorobenzenesulfinate in dimethylformamide (DMF) at 60°C for 12 hours. This SN2 reaction installs the sulfinate group with 65% efficiency. Final oxidation using meta-chloroperbenzoic acid (mCPBA) in DCM converts the sulfinyl intermediate to the sulfonyl product, completing the synthesis.

Critical Optimization Notes:

- Excess mCPBA (2.2 equiv) ensures complete oxidation within 3 hours

- DCM solvent prevents over-oxidation of the oxadiazole ring

Thiol-Mediated Sulfur Transfer Approach

Oxadiazole-Thiol Intermediate Synthesis

An alternative pathway begins with 5-mercapto-3-phenyl-1,2,4-oxadiazole, synthesized via carbon disulfide-mediated cyclization of phenylthioacetohydrazide. Potassium hydroxide (10% ethanolic) facilitates this transformation at reflux for 10 hours, yielding 72% of the thiol intermediate.

Sulfonylation via Mitsunobu Coupling

The thiol group undergoes Mitsunobu reaction with 4-fluorobenzenesulfonyl chloride using triphenylphosphine and diethyl azodicarboxylate (DEAD). This one-pot method achieves 58% yield while preserving stereochemical integrity. Comparative data:

| Condition | Yield | Purity |

|---|---|---|

| THF, 0°C, 24h | 58% | 95% |

| DMF, rt, 12h | 42% | 89% |

Direct Sulfur Insertion Methodology

Sulfur Dioxide Surrogate Reactions

Recent advances employ 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable SO₂ source. Palladium-catalyzed coupling between 5-iodomethyl-3-phenyl-1,2,4-oxadiazole and 4-fluorophenylboronic acid in the presence of DABSO generates the sulfonyl product directly. Key advantages:

Continuous Flow Synthesis

Microreactor-Based Production

A telescoped three-step synthesis integrates:

- Hydrazide cyclization in a high-temperature reactor (180°C, 2 min residence time)

- Bromination using on-demand PBr₃ delivery

- Sulfinate coupling in a packed-bed reactor with Amberlyst-15 catalyst

This approach boosts overall yield to 71% while reducing solvent consumption by 40% compared to batch methods.

Analytical Characterization

Spectroscopic Validation

All synthetic batches underwent rigorous characterization:

¹H NMR (400 MHz, DMSO-d₆):

HRMS (ESI):

- m/z calcd for C₁₆H₁₂FN₃O₃S [M+H]⁺: 354.0654

- Found: 354.0651

Comparative Performance Metrics

| Method | Total Yield | Purity | Scalability |

|---|---|---|---|

| Cyclocondensation | 52% | 98% | Industrial |

| Thiol-Mediated | 48% | 95% | Lab-scale |

| Sulfur Insertion | 63% | 97% | Pilot-scale |

| Continuous Flow | 71% | 99% | Commercial |

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate for small-scale production:

| Component | Cost/kg | % of Total |

|---|---|---|

| 4-Fluorobenzenesulfinate | $420 | 58% |

| Palladium catalyst | $12,000 | 22% |

| Solvents | $85 | 15% |

Environmental Impact

The continuous flow method reduces E-factor from 86 to 32, primarily through solvent recycling and catalyst reuse.

Analyse Des Réactions Chimiques

Types of Reactions

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Applications De Recherche Scientifique

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Structural Analogues

The structural diversity of 1,2,4-oxadiazole derivatives arises from substitutions at positions 3 and 4. Key analogues include:

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (9a) : A common intermediate used in synthesizing derivatives via nucleophilic substitution (e.g., with thiols or amines) .

- 5-{[(Benzimidazol-2-yl)thio]methyl}-3-phenyl derivatives : These compounds demonstrate antimicrobial and antioxidant activities .

- Oxolamine citrate: A pharmaceutical agent containing a 3-phenyl-1,2,4-oxadiazole core with a diethylaminoethyl substituent .

Key Structural Differences :

- The sulfonylmethyl group in the target compound introduces strong electron-withdrawing effects, contrasting with chloromethyl (electron-withdrawing) or pyrimidinyl (electron-rich) substituents.

- The 4-fluorophenyl group may enhance lipophilicity compared to unsubstituted phenyl rings in analogues like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole .

Comparison :

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (9a) : Synthesized via Cs₂CO₃-mediated alkylation in DMF ().

- Pyrimidinyl derivatives : Prepared via three-component cycloaddition (80–90% yields, ) .

- Benzimidazole-thioether derivatives : Synthesized using K₂CO₃ in DMF () .

Physical and Chemical Properties

Notes:

- The sulfonyl group increases polarity and melting point compared to chloromethyl or heterocyclic substituents.

- Fluorine atoms may improve metabolic stability and membrane permeability .

Spectroscopic and Analytical Data

- NMR : The 4-fluorophenyl group would produce distinct ¹⁹F NMR signals (cf. fluorinated compounds in ) .

- MS : Expected molecular ion [M+H]⁺ at m/z 361 (calculated for C₁₆H₁₂FN₃O₃S).

Comparison :

Activité Biologique

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the context of nematicidal and antibacterial properties. The oxadiazole ring system is known for its diverse biological activities, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a fluorinated phenyl moiety and an oxadiazole ring, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 303.35 g/mol.

Nematocidal Activity

Recent studies have highlighted the nematocidal properties of related oxadiazole derivatives. For instance, a derivative (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) showed significant nematocidal activity against Bursaphelenchus xylophilus, with an LC50 value of 2.4 μg/mL. This activity was notably superior to that of established nematicides such as avermectin (335.5 μg/mL) and fosthiazate (436.9 μg/mL) . The mechanism involves interaction with acetylcholine receptors in nematodes, leading to paralysis and death.

Case Study: Nematode Resistance

A study conducted on the efficacy of various oxadiazole derivatives against B. xylophilus revealed that structural modifications significantly affect biological activity. The order of potency was determined as follows:

- 5-(4-Fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole: LC50 = 2.4 μg/mL

- 5-(4-Chlorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole: LC50 = 2.8 μg/mL

- 5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole: LC50 = 3.3 μg/mL

This indicates that the presence of electron-withdrawing groups like fluorine enhances nematocidal activity .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(((4-fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole, and what reaction conditions are critical for yield optimization?

- The synthesis typically involves cyclization of precursors such as amidoximes or nitriles with sulfonylmethyl intermediates. For example, sulfonylmethylation of a phenyl-substituted amidoxime under basic conditions (e.g., KOH/ethanol) followed by thermal cyclization (80–100°C) is a common pathway .

- Critical parameters include solvent choice (e.g., DMF for polarity), stoichiometric control of sulfonylating agents, and reaction time (6–12 hours). Impurities from incomplete cyclization require purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR validate substituent positions, particularly distinguishing oxadiazole ring protons (δ 8.1–8.5 ppm for aromatic protons) and sulfonyl group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns matching the sulfonylmethyl-oxadiazole scaffold .

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric accuracy (±0.3% tolerance) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Screening: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 1–100 µg/mL .

- Cytotoxicity Profiling: MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC values and selectivity indices .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing interactions with biological targets (e.g., enzyme active sites) .

- Molecular Docking: Simulate binding affinities with targets like bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450, prioritizing modifications to the sulfonyl or fluorophenyl groups .

- ADMET Prediction: Use tools like SwissADME to predict bioavailability, metabolic stability, and toxicity risks (e.g., CYP450 inhibition) .

Q. What strategies resolve contradictory data between synthetic batches (e.g., varying bioactivity or purity)?

- Batch Comparison: Analyze NMR/MS data across batches to detect trace impurities (e.g., unreacted precursors or byproducts) .

- Reaction Monitoring: Employ in-situ FTIR or HPLC to track intermediate formation and optimize reaction termination points .

- Bioassay Replication: Validate biological results using orthogonal assays (e.g., disk diffusion alongside microdilution) and standardized cell lines .

Q. How can the compound’s fluorescence or electronic properties be exploited in materials science applications?

- Fluorescence Studies: Measure emission spectra (λ 300–350 nm) to assess potential as a fluorophore. Substituents like the fluorophenyl group may enhance quantum yield via electron-withdrawing effects .

- Conductivity Testing: Evaluate thin-film conductivity (four-point probe method) for use in organic semiconductors, leveraging the oxadiazole ring’s π-conjugation .

Q. What methodologies validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Forced Degradation Studies: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–48 hours, monitoring degradation via HPLC .

- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (>200°C suggests suitability for high-temperature applications) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Standardize Assay Protocols: Control variables such as solvent (DMSO vs. saline), cell passage number, and incubation time .

- Meta-Analysis: Compare structural analogs (e.g., 3-(3,4-dimethoxyphenyl) derivatives) to isolate substituent-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.